molecular formula C10H12F3N3O5 B586425 4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt CAS No. 1239587-68-8

4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt

Cat. No.: B586425
CAS No.: 1239587-68-8
M. Wt: 311.217
InChI Key: NEUTUTFHPISSAL-UHFFFAOYSA-N
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Description

4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C10H12F3N3O5 and its molecular weight is 311.217. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanehydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.C2HF3O2/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;3-2(4,5)1(6)7/h3-4H,1-2,5,9H2,(H,10,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUTUTFHPISSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738713
Record name Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239587-68-8
Record name Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-Butyl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)-hydrazinecarboxylate (245) (200 mg, 0.673 mmol) in 8 ml of DCM was added 2 ml of TFA. The mixture was stirred for 45 min, diluted with ethanol/toluene (8 ml, 1:1), evaporated and co-evaporated with ethanol/toluene (3×10 ml), crystallized with ethanol/EtAc/Hexane, filtered, and dried under vacuum to afford 188 mg (90%) of the title compound. 1H NMR (CD3OD) 6.72 (s, 2H), 5.39 (s, 0.6H), 3.47 (t, 2H, J=6.6 Hz), 2.20 (m, 2H), 1.85 (m, 2H); 13C NMR 172.72, 135.56, 54.93, 39.20, 37.99, 25.20; MS m/z+197.9 (M+H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
ethanol toluene
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
90%

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